molecular formula C22H20N2O2S B2809207 (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-76-8

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2809207
CAS RN: 476671-76-8
M. Wt: 376.47
InChI Key: PHVWGFIFMJEOFX-ZDLGFXPLSA-N
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Description

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, also known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylonitrile family and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocycles : This compound has been used as a dipolarophile in constructing bioactive heterocycles, demonstrating its utility in organic synthesis (Naveen et al., 2006).
  • Crystal Structure Studies : Detailed synthesis and X-ray crystal structure determination of both E and Z isomers of this compound have been documented, showcasing its significance in crystallography (Shinkre et al., 2008).

Photophysical and Optical Properties

  • Fluorescent Thiazoles Design : It has been incorporated into the design of new fluorescent thiazoles, indicating its role in the development of materials with specific optical properties (Eltyshev et al., 2021).
  • Photophysical Studies : Investigations into the photophysical properties of this compound in different solvents and its potential application in optoelectronic devices have been conducted (Castillo et al., 2021).

Chemical Reactions and Catalysis

  • Reduction Reactions : Studies on the reduction of related acrylonitriles with lithium aluminum hydride, contributing to the understanding of chemical reactions involving this compound (Frolov et al., 2005).
  • Catalysis in Cross-Metathesis : Its role in the cross-metathesis reactions catalyzed by carbene ruthenium complexes has been explored, adding to the knowledge of catalytic processes (Bai et al., 2005).

Applications in Materials Science

  • Optical Limiting Applications : Research has been conducted on thiophene dyes related to this compound for potential use in optical limiting, significant for protecting optical sensors and human eyes (Anandan et al., 2018).

properties

IUPAC Name

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-5-6-16(9-15(14)2)20-13-27-22(24-20)18(12-23)10-17-11-19(25-3)7-8-21(17)26-4/h5-11,13H,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVWGFIFMJEOFX-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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